2-Methoxypentan-3-one
Description
2-Methoxypentan-3-one (CAS 17042-18-1) is a ketone derivative with a methoxy (-OCH₃) substituent at the 2-position of a pentan-3-one backbone. Its molecular formula is C₆H₁₂O₂, with a molecular weight of 116.16 g/mol . Key physicochemical properties include:
The compound’s structure combines a ketone group with an electron-donating methoxy substituent, which influences its polarity, solubility, and reactivity.
Properties
CAS No. |
17042-18-1 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-methoxypentan-3-one |
InChI |
InChI=1S/C6H12O2/c1-4-6(7)5(2)8-3/h5H,4H2,1-3H3 |
InChI Key |
WLBNTABJGHRBQH-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(C)OC |
Canonical SMILES |
CCC(=O)C(C)OC |
Synonyms |
2-methoxypentan-3-one |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Methyl-3-pentanone (CAS 565-69-5)
- Molecular Formula : C₆H₁₂O
- Molecular Weight : 100.16 g/mol .
- Structural Difference : Lacks the methoxy group, featuring a methyl substituent instead at the 2-position.
- Impact : The absence of the methoxy group reduces polarity, likely lowering boiling point compared to 2-Methoxypentan-3-one. Methyl groups are less electron-withdrawing, altering reactivity in nucleophilic additions.
2-Methyl-4-octanone (CAS 7492-38-8)
- Molecular Formula : C₉H₁₈O
- Molecular Weight : 142.24 g/mol .
- Structural Difference : Extended carbon chain (8-carbon backbone vs. 5-carbon in this compound) with a methyl group at the 2-position.
- Impact : Increased chain length enhances hydrophobicity and boiling point due to greater van der Waals interactions.
2-(Benzylthio)pentan-3-one (CAS 117139-61-4)
- Molecular Formula : C₁₂H₁₄OS
- Molecular Weight : 206.30 g/mol .
- Structural Difference : Replaces methoxy with a benzylthio (-S-CH₂C₆H₅) group.
- Impact : The sulfur atom introduces weaker polarity but higher steric bulk. This substitution may reduce solubility in polar solvents and alter redox reactivity.
3-Methylene-2-octanone (CAS 63759-55-7)
- Molecular Formula : C₉H₁₄O
- Molecular Weight : 138.21 g/mol .
- Structural Difference : Features an α,β-unsaturated ketone (methylidene group adjacent to the carbonyl).
- Impact : Conjugation between the carbonyl and methylidene groups increases resonance stabilization, enhancing stability but reducing electrophilicity compared to this compound.
Research Implications
- Functional Group Effects : Methoxy groups enhance polarity and hydrogen-bonding capacity, making this compound more soluble in polar solvents than its methyl-substituted analog .
- Chain Length: Longer alkyl chains (e.g., 2-Methyl-4-octanone) increase hydrophobicity, favoring applications in non-aqueous systems .
- Sulfur vs.
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